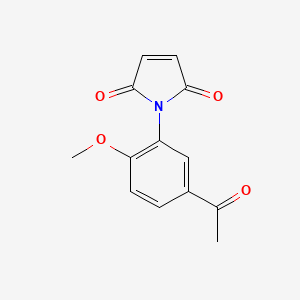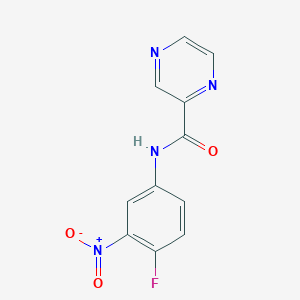
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide, also known as FNPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FNPC is a pyrazinecarboxamide derivative that has been synthesized using various methods.
Mécanisme D'action
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide's mechanism of action is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), which are enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor activity against various cancer cell lines. Another advantage is that it has anti-inflammatory and analgesic effects. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is also an important future direction.
Conclusion
In conclusion, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is a promising chemical compound that has potential applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including liver, breast, and lung cancer. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O3/c12-8-2-1-7(5-10(8)16(18)19)15-11(17)9-6-13-3-4-14-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHUWGTJLVYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
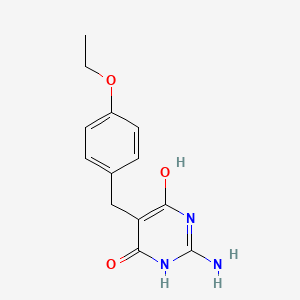
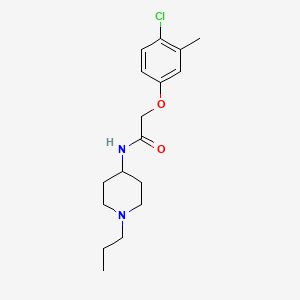
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)
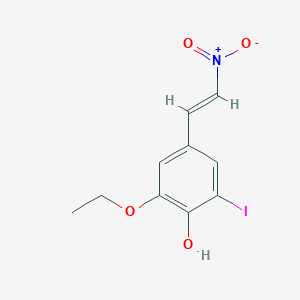
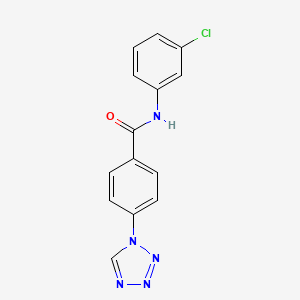
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)
